molecular formula C17H21N3O2S B6473122 6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2640885-78-3

6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6473122
CAS No.: 2640885-78-3
M. Wt: 331.4 g/mol
InChI Key: XKNZSFHKEAXCDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the methoxy groups might be susceptible to reactions that replace the -OCH3 with another group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might make it more soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research might focus on improving its efficacy and reducing any side effects .

Properties

IUPAC Name

6,7-dimethoxy-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-7-16(19-17(18-11)23-4)20-6-5-12-8-14(21-2)15(22-3)9-13(12)10-20/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNZSFHKEAXCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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